molecular formula C8H7BrO3 B146014 4-Bromomandelic acid CAS No. 6940-50-7

4-Bromomandelic acid

Cat. No. B146014
CAS RN: 6940-50-7
M. Wt: 231.04 g/mol
InChI Key: BHZBRPQOYFDTAB-UHFFFAOYSA-N
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Description

4-Bromomandelic acid is a brominated derivative of mandelic acid, which is an aromatic compound with a carboxylic acid functional group. While the provided papers do not directly discuss 4-bromomandelic acid, they do provide insights into related brominated aromatic compounds and their properties, synthesis, and applications.

Synthesis Analysis

The synthesis of related brominated aromatic compounds can involve various chemical reactions. For instance, 4'-bromophenacyl triflate, a derivative of 4'-bromo-2-hydroxyacetophenone, is prepared from 4'-bromo-2-diazoacetophenone and trifluoromethanesulfonic acid in anhydrous sulfur dioxide, yielding a stable reagent for derivatization of carboxylic acids . Similarly, 4'-bromobiphenyl-4-carboxylic acid is synthesized from 4-bromodiphenyl through acetylation and haloform reaction, with a high yield of 95% .

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is characterized using various spectroscopic techniques. For example, 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid (BEPA) has been studied using FT-IR, FT-Raman, NMR, and UV spectroscopy, with theoretical calculations complementing the experimental data . These techniques provide detailed information about the molecular vibrations, geometry, and electronic structure of the compounds.

Chemical Reactions Analysis

Brominated aromatic compounds can participate in various chemical reactions. 4-Bromocrotonic acid, for example, is shown to inhibit fatty acid oxidation and ketone body degradation in rat heart mitochondria by inactivating specific enzymes . This demonstrates the potential of brominated compounds to interact with biological systems and affect metabolic processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. The study of 4-bromo-3-(methoxymethoxy) benzoic acid using density functional theory (DFT) reveals important reactivity descriptors, such as ionization energy, hardness, and electrophilicity, which are affected by solvation . Vibrational analysis and chemical reactivity descriptors provide insights into the stability and potential applications of these compounds.

Scientific Research Applications

1. Enantiopure Derivative Synthesis

4-Bromomandelic acid is utilized in the synthesis of enantiomerically pure mandelic acid derivatives. Using a palladium on carbon catalyzed Suzuki reaction, a library of these derivatives has been created, showcasing the compound's significance in stereoselective synthesis (Dyer, Shapland, & Tiffin, 2001).

2. Biomanufacturing of Aromatic Chemicals

Research has shown that 4-Bromomandelic acid plays a role in the microbial biosynthesis of aromatic chemicals like 4-hydroxymandelic acid, which is important for pharmaceutical and food additive production. This process involves metabolic engineering in Escherichia coli, highlighting the compound's potential in sustainable biomanufacturing (Fei-Fei et al., 2016).

3. Conversion into Enantiomerically Pure Products

4-Bromomandelic acid is used in the conversion of prochiral alkenes into enantiomerically pure products. This process involves the generation of bromomandelates, which are further transformed into various enantiomerically pure compounds, demonstrating its utility in producing stereospecific molecules (Taber & Liang, 2007).

4. Development of Functionalized Polymers

Studies have explored the use of 4-Bromomandelic acid in the formation of novel polymers, like poly(benzofuran-co-arylacetic acid), indicating its role in the development of highly functionalized polymers with potential applications in nanomedicine and organocatalysis (Nan et al., 2017).

5. Enantioseparation in Pharmaceutical Industry

The compound is significant in the enantioseparation of chiral mandelic acid derivatives, a process widely used in the pharmaceutical synthetic industry. Its role in supercritical fluid chromatography emphasizes its importance in the separation of enantiomers (Ding et al., 2018).

Safety And Hazards

The safety data sheet for 4-Bromomandelic acid suggests that it is intended for R&D use only and not for medicinal, household, or other uses .

Future Directions

The future directions for 4-Bromomandelic acid research could involve its use in the fields of medicine and agrochemistry, especially as pharmaceutical intermediates, chiral resolution agents, and chiral ligands . The development of efficient separation methods for 4-bromomandelic acid enantiomers, such as the protocol involving Pseudomonas cepacia lipase, could also be a significant area of future research .

properties

IUPAC Name

2-(4-bromophenyl)-2-hydroxyacetic acid
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InChI

InChI=1S/C8H7BrO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZBRPQOYFDTAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40871938
Record name Benzeneacetic acid, 4-bromo-.alpha.-hydroxy-
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Molecular Weight

231.04 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS]
Record name p-Bromomandelic acid
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Product Name

4-Bromomandelic acid

CAS RN

6940-50-7, 7021-04-7
Record name 4-Bromomandelic acid
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Record name p-Bromomandelic acid
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Record name p-Bromomandelic acid
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Record name Benzeneacetic acid, 4-bromo-.alpha.-hydroxy-
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Record name Benzeneacetic acid, 4-bromo-.alpha.-hydroxy-
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Record name 4-bromomandelic acid
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Record name 4-Bromo-DL-mandelic Acid
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Record name P-BROMOMANDELIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
114
Citations
J Wang, Y Peng - Molecules, 2021 - mdpi.com
… Five halogenated mandelic acids, 2-chloromandelic acid (2-ClMA), 3-chloromandelic acid (3-ClMA), 4-chloromandelic acid (4-ClMA), 4-bromomandelic acid (4-BrMA), and 4-…
Number of citations: 5 www.mdpi.com
UC Dyer, PD Shapland, PD Tiffin - Tetrahedron Letters, 2001 - Elsevier
… With both enantiopodes of 4-bromomandelic acid (7) in hand we were now in a position to examine the Pd/C catalysed Suzuki reaction. At this stage we wanted to establish that there …
Number of citations: 56 www.sciencedirect.com
J von Langermann, E Temmel… - Journal of Chemical & …, 2015 - ACS Publications
… In comparison, three similar 4-substituted derivatives (4-chloromandelic acid 7, 4-bromomandelic acid 10 and 4-iodomandelic acid 13) show hardly any similarities within XRPD-…
Number of citations: 10 pubs.acs.org
B Jiang, R Xie, K Tang - Catalysis Letters, 2023 - Springer
… transesterification of 4-bromomandelic acid enantiomers and … resolution of 4-bromomandelic acid enantiomers catalyzed … by transesterification of 4-bromomandelic acid with vinyl acetate…
Number of citations: 1 link.springer.com
J Ding, M Zhang, H Dai, C Lin - Chirality, 2018 - Wiley Online Library
… It should be noted that 4-chloromandelic acid and 4-bromomandelic acid cannot be … The chromatograms of rac-4-bromomandelic acid and R-4-bromomandelic acid in standard …
Number of citations: 11 onlinelibrary.wiley.com
S Tong, M Shen, D Cheng, Y Zhang, Y Ito… - … of Chromatography A, 2014 - Elsevier
… For 4-bromomandelic acid, it is highly dissolved in n-butanol-hexane phase and only the solvent system chloroform-water (1:1, v/v) could provide suitable distribution ratio. However, as …
Number of citations: 28 www.sciencedirect.com
SS Lee, JJ Jwo - International journal of chemical kinetics, 1998 - Wiley Online Library
… In this article, we study the Ce(III)- or Mn(II)-catalyzed BZ reaction with dl-mandelic acid, dl-4-bromomandelic acid or dl-4-hydroxymandelic acid mixed with various ketones (acetone, …
Number of citations: 10 onlinelibrary.wiley.com
S Tong, H Zhang, M Shen, Y Ito, J Yan - Journal of Chromatography B, 2014 - Elsevier
… For peak resolution of mandelic acid, 4-bromomandelic acid, 4-methoxymandelic acid and 3-chloromandelic acid, the optimum concentration of acetonitrile was only 5% of the mobile …
Number of citations: 53 www.sciencedirect.com
X Wang, L Lv, Z Bu, J Yan… - Journal of separation …, 2017 - Wiley Online Library
… (−)-menthol ester and 4-bromomandelic acid (−)-menthol … ester and the same epimeric 4-bromomandelic acid (−)-menthol … and 4-bromomandelic acid (−)-menthol ester was observed. …
CC Tzschucke, W Bannwarth - Helvetica chimica acta, 2004 - Wiley Online Library
… , containing 0.3 mmol of 4-bromomandelic acid, 0.33 mmol of … the peak areas of 4-bromomandelic acid and 4phenylmandelic … (100 mg), solid 4-bromomandelic acid (69 mg, 0.3 mmol), …
Number of citations: 61 onlinelibrary.wiley.com

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